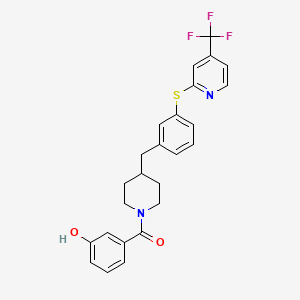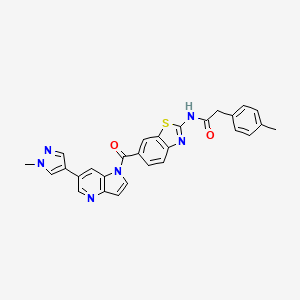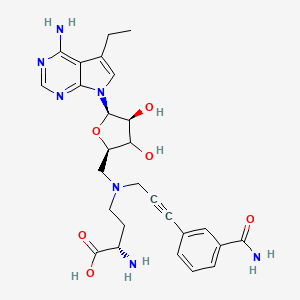
Dgk|A&|AE-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dgk|A&|AE-IN-1 is a compound that acts as an inhibitor of diacylglycerol kinase alpha (DGKα). Diacylglycerol kinase alpha is an enzyme that converts diacylglycerol to phosphatidic acid, playing a crucial role in various cellular processes, including signal transduction and lipid metabolism. Inhibiting diacylglycerol kinase alpha has shown potential in enhancing T cell function and has therapeutic implications in cancer treatment .
Preparation Methods
The synthesis of Dgk|A&|AE-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical reactions such as alkylation, acylation, and cyclization to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Dgk|A&|AE-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
Dgk|A&|AE-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of diacylglycerol kinase alpha in various biochemical pathways. In biology, it helps in understanding the regulation of T cell activation and function. In medicine, Dgk|A&|AE-IN-1 has shown promise in cancer immunotherapy by enhancing the efficacy of PD-1/PD-L1 inhibitors.
Mechanism of Action
The mechanism of action of Dgk|A&|AE-IN-1 involves the inhibition of diacylglycerol kinase alpha, which leads to an increase in diacylglycerol levels. This, in turn, enhances the activation of downstream signaling pathways such as the Ras/ERK/AP-1 pathway. By inhibiting diacylglycerol kinase alpha, Dgk|A&|AE-IN-1 helps to restore the function of exhausted T cells and promotes anti-tumor immune responses. The compound also cooperates with PD-1/PD-L1 inhibitors to improve the efficacy of cancer immunotherapy .
Comparison with Similar Compounds
Dgk|A&|AE-IN-1 is unique in its ability to selectively inhibit diacylglycerol kinase alpha and enhance T cell function. Similar compounds include other diacylglycerol kinase inhibitors such as ritanserin and DGK inhibitors I and II. These compounds also target diacylglycerol kinase alpha but may have different selectivity profiles and potency. The uniqueness of Dgk|A&|AE-IN-1 lies in its synergistic effect with PD-1/PD-L1 inhibitors, making it a promising candidate for combination therapies in cancer treatment .
Properties
Molecular Formula |
C29H31FN8O2 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
4-[(2S,5R)-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-(4-fluorophenyl)methyl]-2,5-diethylpiperazin-1-yl]-1-methyl-2-oxopyrido[3,2-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C29H31FN8O2/c1-4-21-16-38(27-24-23(36(3)29(39)34-27)13-12-20(14-31)32-24)22(5-2)15-37(21)25(17-8-10-19(30)11-9-17)28-33-26(35-40-28)18-6-7-18/h8-13,18,21-22,25H,4-7,15-16H2,1-3H3/t21-,22+,25?/m1/s1 |
InChI Key |
QERRXAZVGOPRIH-RTIVMORXSA-N |
Isomeric SMILES |
CC[C@@H]1CN([C@H](CN1C(C2=CC=C(C=C2)F)C3=NC(=NO3)C4CC4)CC)C5=NC(=O)N(C6=C5N=C(C=C6)C#N)C |
Canonical SMILES |
CCC1CN(C(CN1C(C2=CC=C(C=C2)F)C3=NC(=NO3)C4CC4)CC)C5=NC(=O)N(C6=C5N=C(C=C6)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)


![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)



cyclohexa-1,3,5-triene-1-carbonyl]amino]pentanedioic acid](/img/structure/B15136499.png)
![(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15136505.png)

![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)


